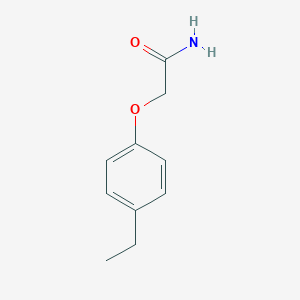

2-(4-Ethylphenoxy)acetamide

Description

2-(4-Ethylphenoxy)acetamide is a phenoxy acetamide derivative characterized by a 4-ethylphenoxy group attached to an acetamide backbone. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol . The compound has been synthesized via nickel-catalyzed cross-coupling reactions, as demonstrated in recent studies using Ni(COD)₂ and meso-L1 ligands under controlled conditions (e.g., 100–120°C), yielding isolated yields of up to 83% . Structural characterization via ¹H NMR and ¹³C NMR confirms its identity, with key spectral peaks at δ 124.17 (aromatic carbons) and δ 14.45 (ethyl methyl group) .

For example, derivatives with pyrrolidinyl, piperidinyl, or morpholinyl substituents show anti-cancer activity against human cell lines (HCT-1, MCF-7) . However, substitutions significantly influence efficacy; for instance, a cyclohexenyl-ethyl variant (C₁₈H₂₅NO₂, MW 287.4) lacks reported cytotoxicity , underscoring the importance of functional group selection.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNXYEIHZHINAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310239 | |

| Record name | 2-(4-Ethylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303796-43-2 | |

| Record name | 2-(4-Ethylphenoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303796-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

- Anti-Cancer Activity: N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) inhibits >80% growth in HCT-1 and MCF-7 cell lines . In contrast, 2-(4-ethylphenoxy)-N-(thiadiazol-2-yl)acetamide (Y200-2645) lacks reported cytotoxicity, suggesting electron-withdrawing groups (e.g., thiadiazole) may reduce activity .

- Enzyme Modulation: 2-(4-Methoxyphenylamino)-2-thioxoacetamide (CAS 71369-81-8) acts as a thioamide precursor for enzyme inhibition studies .

Structure-Activity Relationships (SAR)

Phenoxy Substituents: Electron-donating groups (e.g., ethyl, methoxy) enhance lipophilicity and membrane permeability. For example, 4-ethylphenoxy derivatives exhibit higher synthetic yields (83%) compared to 4-fluorophenoxy analogs . Bulky substituents (e.g., isopropyl in ) may sterically hinder target binding, reducing efficacy.

Amide Modifications: Heterocyclic amines (e.g., thiadiazole in , pyridinyl-benzofuran in ) reduce cytotoxicity but improve metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.